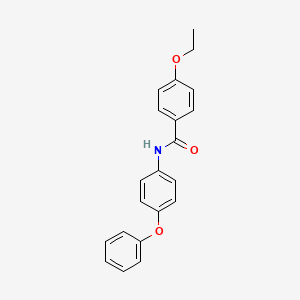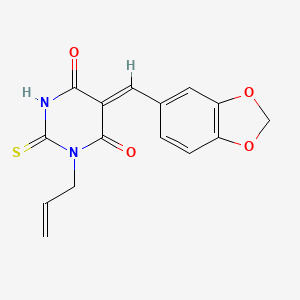
ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
概要
説明
WAY-300916は、インスリン調節アミノペプチダーゼ(IRAP)の強力な阻害剤です。 この化合物は、認知および記憶障害に関連する研究において、大きな可能性を示しています .
科学的研究の応用
WAY-300916 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAP and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cognitive functions and memory processes.
Medicine: Potential therapeutic applications in treating cognitive impairments and memory-related disorders.
Industry: Utilized in the development of new pharmaceuticals targeting IRAP.
準備方法
合成経路と反応条件
WAY-300916の合成は、市販の出発物質から始まる複数のステップを伴います。合成経路には、通常、縮合、環化、官能基変換などのさまざまな有機反応による重要な中間体の形成が含まれます。温度、溶媒、触媒などの具体的な反応条件は、最終生成物の高収率と純度を実現するために最適化されています。
工業生産方法
WAY-300916の工業生産には、おそらく、実験室規模の合成手順のスケールアップが必要になります。これには、大規模反応の反応条件の最適化、一貫した品質と収率の確保、および結晶化やクロマトグラフィーなどの精製技術の実施が含まれ、最終生成物を純粋な形で得ることができます。
化学反応解析
反応の種類
WAY-300916は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用することができます。
置換: WAY-300916は、1つの官能基が別の官能基に置き換わる置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: さまざまな求核剤と求電子剤を、目的の置換に応じて使用することができます。
主な生成物
これらの反応から形成される主な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、酸化は、ヒドロキシル化された誘導体またはケトン誘導体を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
WAY-300916は、以下を含むいくつかの科学研究の応用があります。
化学: IRAPの阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。
生物学: 認知機能と記憶プロセスを調節する役割について調査されています。
医学: 認知障害や記憶関連の障害の治療における潜在的な治療用途。
産業: IRAPを標的とする新しい医薬品の開発に活用されています。
化学反応の分析
Types of Reactions
WAY-300916 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: WAY-300916 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
作用機序
WAY-300916は、インスリン調節アミノペプチダーゼ(IRAP)の活性を阻害することによって、その効果を発揮します。この阻害は、認知機能と記憶に関与するペプチドの処理に影響を与えます。分子標的は、WAY-300916が結合し、酵素がその天然基質と相互作用するのを防ぐ、IRAPの活性部位です。
類似化合物との比較
類似化合物
アミノペプチダーゼ-IN-1: 認知研究において同様の用途を持つ、IRAPのもう1つの強力な阻害剤。
化合物16o: IRAPに対する阻害効果と潜在的な治療用途で知られています。
独自性
WAY-300916は、IRAP阻害剤としての特定の結合親和性と効力によってユニークです。同様の化合物と比較して、効果と選択性において明確な利点を提供する可能性があり、科学研究と潜在的な治療開発において貴重なツールとなっています。
特性
IUPAC Name |
ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-3-5-11(6-4-10)20(23)24)13-8-7-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTAMBMUQWHXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are aminopeptidases?
A1: Aminopeptidases are enzymes that cleave amino acids from the amino-terminal (N-terminal) end of proteins or peptides.
Q2: What is the biological significance of aminopeptidases?
A2: They play crucial roles in various biological processes, including:
- Protein maturation and degradation: [, , , ]
- Regulation of peptide hormone activity: [, ]
- Immune response and antigen presentation: [, , , ]
- Digestion and nutrient absorption: [, ]
Q3: How are aminopeptidases classified?
A3: Aminopeptidases are classified based on their substrate specificity, catalytic mechanism, and structural features. Some common types include:
- Leucine aminopeptidases (LAPs): These enzymes preferentially cleave leucine residues from the N-terminus. [, , , ]
- Alanine aminopeptidases (AAPs): They preferentially cleave alanine residues from the N-terminus. []
- Aspartyl aminopeptidases: These enzymes specifically cleave aspartate residues from the N-terminus. []
Q4: What is the therapeutic potential of aminopeptidases?
A4: Aminopeptidases are promising drug targets for various diseases, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)


![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)



![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
